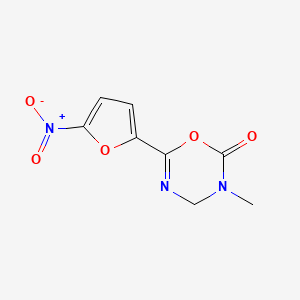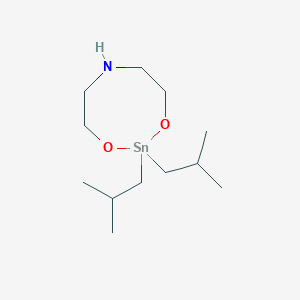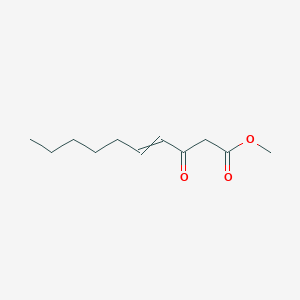
Methyl 3-oxodec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxodec-4-enoate is an organic compound with the molecular formula C11H18O3. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is of interest due to its unique structure, which includes a keto group and an alkene, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxodec-4-enoate can be synthesized through various methods. One common approach involves the esterification of 3-oxodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Claisen condensation of ethyl acetoacetate with 1-bromo-3-octene, followed by hydrolysis and decarboxylation to yield the desired ester. This method requires careful control of reaction conditions to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxodec-4-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkene group can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products Formed
Oxidation: 3-oxodecanoic acid.
Reduction: Methyl 3-hydroxydec-4-enoate.
Substitution: 4-bromo-3-oxodecanoate.
Scientific Research Applications
Methyl 3-oxodec-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate for enzyme-catalyzed reactions, helping to study enzyme specificity and mechanism.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and polymer additives.
Mechanism of Action
The mechanism of action of methyl 3-oxodec-4-enoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the keto group is converted to a carboxylic acid through the transfer of electrons from the substrate to the oxidizing agent. In reduction reactions, the keto group is converted to a hydroxyl group through the addition of hydrogen atoms from the reducing agent.
The molecular targets and pathways involved in these reactions include the interaction of the keto group with nucleophiles or electrophiles, leading to the formation of new chemical bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
Methyl 3-oxodec-4-enoate can be compared with other similar compounds, such as:
Methyl 3-oxodecanoate: Lacks the alkene group, making it less reactive in certain types of reactions.
Ethyl 3-oxodec-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-hydroxydec-4-enoate: Contains a hydroxyl group instead of a keto group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a keto group and an alkene, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61619-50-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-oxodec-4-enoate |
InChI |
InChI=1S/C11H18O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
JEHYTCXZMABLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


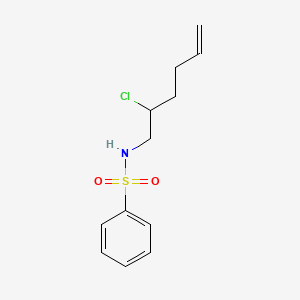
![S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14563294.png)
![2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14563304.png)
![2-Thiazolamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14563305.png)
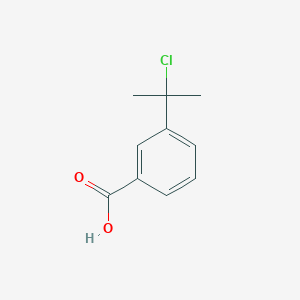
![N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide](/img/structure/B14563316.png)
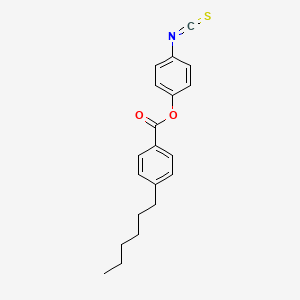
![methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14563333.png)
![Benzene, 1-fluoro-4-[(3-methylbutyl)thio]-](/img/structure/B14563339.png)
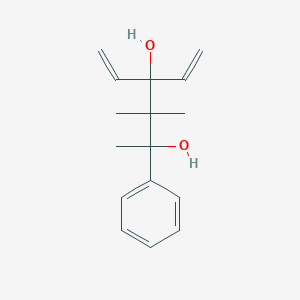
![[8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14563355.png)
![N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14563361.png)
